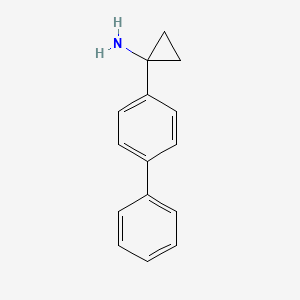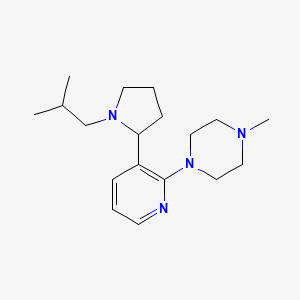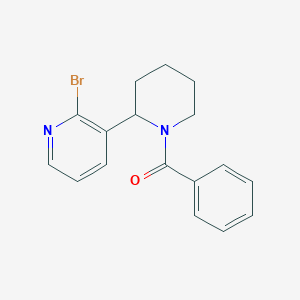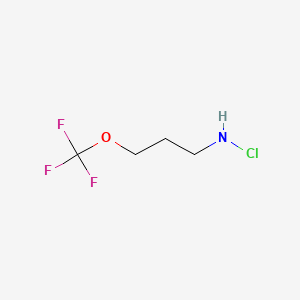![molecular formula C10H15ClN2O B15060978 [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine](/img/structure/B15060978.png)
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: 5-Chloro-6-(2-methylpropoxy)pyridine, formaldehyde, ammonia
Reaction: The 5-chloro-6-(2-methylpropoxy)pyridine is reacted with formaldehyde and ammonia to introduce the methanamine group at the 3rd position, yielding [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Step 1: Synthesis of 5-Chloro-3-pyridinecarboxaldehyde
Reagents: 5-Chloropyridine, formylating agent (e.g., DMF, POCl3)
Conditions: Reflux, inert atmosphere
Reaction: 5-Chloropyridine is reacted with a formylating agent to introduce the formyl group at the 3rd position, yielding 5-chloro-3-pyridinecarboxaldehyde.
-
Step 2: Formation of 5-Chloro-6-(2-methylpropoxy)pyridine
Reagents: 5-Chloro-3-pyridinecarboxaldehyde, 2-methylpropanol, acid catalyst (e.g., H2SO4)
Reaction: The aldehyde group of 5-chloro-3-pyridinecarboxaldehyde is reacted with 2-methylpropanol in the presence of an acid catalyst to form the 2-methylpropoxy group at the 6th position, yielding 5-chloro-6-(2-methylpropoxy)pyridine.
化学反应分析
Types of Reactions
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine can undergo various chemical reactions, including:
-
Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.
Reagents: Oxidizing agents (e.g., KMnO4, H2O2)
Conditions: Mild to moderate temperatures, aqueous or organic solvents
-
Reduction: The chloro group can be reduced to form the corresponding pyridine derivative without the chloro group.
Reagents: Reducing agents (e.g., LiAlH4, NaBH4)
Conditions: Mild to moderate temperatures, inert atmosphere
-
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Reagents: Nucleophiles (e.g., amines, thiols)
Conditions: Mild to moderate temperatures, organic solvents
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, mild to moderate temperatures, aqueous or organic solvents
Reduction: LiAlH4, NaBH4, mild to moderate temperatures, inert atmosphere
Substitution: Amines, thiols, mild to moderate temperatures, organic solvents
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Pyridine derivatives without the chloro group
Substitution: Various substituted pyridine derivatives
科学研究应用
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications. It may act on specific molecular targets to exert its effects.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through various pathways, including inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid synthesis.
相似化合物的比较
Similar Compounds
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanol: Similar structure but with a methanol group instead of methanamine.
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methylamine: Similar structure but with a methylamine group instead of methanamine.
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanoic acid: Similar structure but with a methanoic acid group instead of methanamine.
Uniqueness
[5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine is unique due to the presence of the methanamine group, which imparts specific chemical reactivity and potential biological activity. This compound’s unique structure allows it to interact with different molecular targets and participate in various chemical reactions, making it valuable for diverse scientific research applications.
属性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC 名称 |
[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C10H15ClN2O/c1-7(2)6-14-10-9(11)3-8(4-12)5-13-10/h3,5,7H,4,6,12H2,1-2H3 |
InChI 键 |
FNKSKYRUJIGQDY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC1=C(C=C(C=N1)CN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



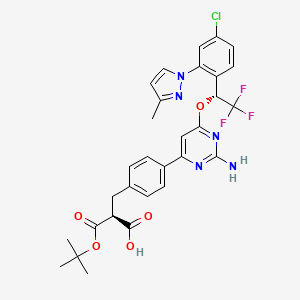
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
![4-[(2-{[(Tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid](/img/structure/B15060923.png)
![(6S)-6-amino-3-(diaminomethylideneamino)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]heptanedioic acid](/img/structure/B15060924.png)

